![molecular formula C14H23NO2 B1351227 N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide CAS No. 483968-39-4](/img/structure/B1351227.png)

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

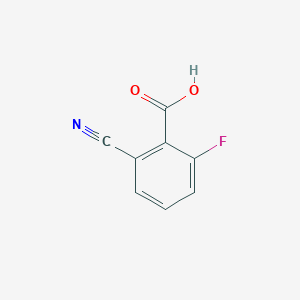

Description

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide (DOBN) is a bicyclic amide that has been studied for its potential applications in synthetic organic chemistry and biochemistry. It is a versatile molecule that can be used as a building block in the synthesis of various compounds, and has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and biocatalysts. In addition, DOBN has been found to possess biochemical and physiological effects, and has been used in laboratory experiments to investigate its properties.

Scientific Research Applications

Reaction and Synthesis Techniques

Advanced Synthesis Techniques : The acylation of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxamides leads to trans-diacetoxy imides of the norbornane series, demonstrating the compound's utility in complex organic synthesis processes (Palchikov et al., 2010).

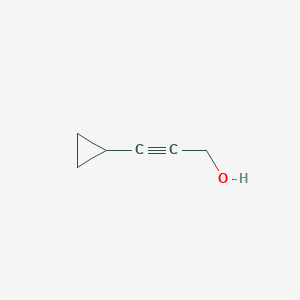

Catalysis and Oxidation : A practical synthesis route for 9-azabicyclo[3.3.1]nonane N-oxyl, an active organocatalyst for alcohol oxidation, shows the structural analogs' role in enhancing reaction efficiencies (Shibuya et al., 2009).

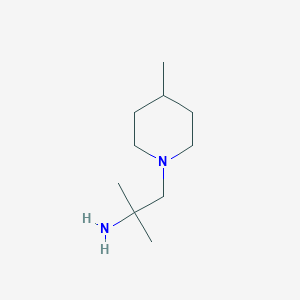

Subtype Selective Ligands : The 3,7-diazabicyclo[3.3.1]nonane scaffold's modification with different hydrogen bond acceptor systems has been explored for creating high affinity ligands with subtype selectivity for nicotinic acetylcholine receptors, indicating potential biomedical applications (Eibl et al., 2013).

Green Synthesis Approaches : The synthesis of gold nanoparticles using 9-borabicyclo[3.3.1]nonane as a reducing agent showcases the compound's utility in nanomaterial production, offering an eco-friendly alternative to traditional methods (Sardar & Shumaker-Parry, 2009).

Multicomponent Cascade Reactions : The development of a novel protocol for synthesizing functionalized 9-azabicyclo[3.3.1]nonane derivatives via multicomponent cascade reactions highlights the scaffold's versatility in generating complex molecular structures (Duan et al., 2021).

Chemical Transformations and Applications

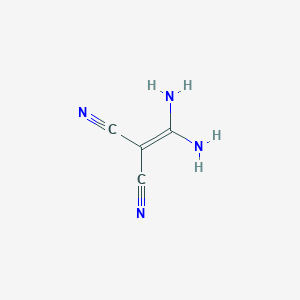

Chemical Fixation of Carbon Dioxide : N-Heterocyclic olefins, structurally related to the query compound, have been utilized for the chemical fixation of carbon dioxide, showcasing the potential for environmental applications (Saptal & Bhanage, 2016).

Synthesis of Bridged Morpholines : Descriptions of the synthesis of related bicyclic structures, like 8-oxa-3-aza-bicyclo[3.2.1]octane, provide insight into methods that could be applied to the synthesis and functionalization of N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide derivatives (Zaytsev et al., 2016).

properties

IUPAC Name |

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-3-15(4-2)14(17)12-8-10-6-5-7-11(9-12)13(10)16/h10-12H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQNRBALVVJKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

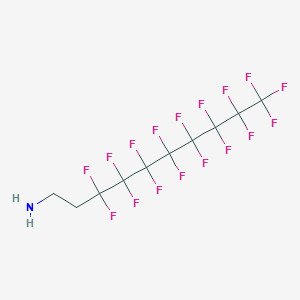

Canonical SMILES |

CCN(CC)C(=O)C1CC2CCCC(C1)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387829 |

Source

|

| Record name | N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

483968-39-4 |

Source

|

| Record name | N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid](/img/structure/B1351158.png)